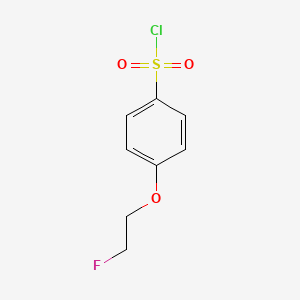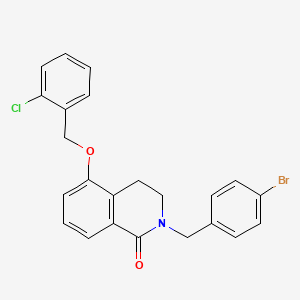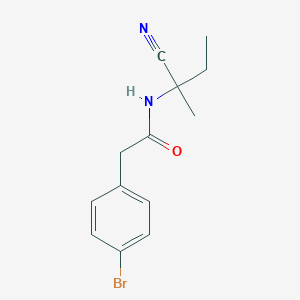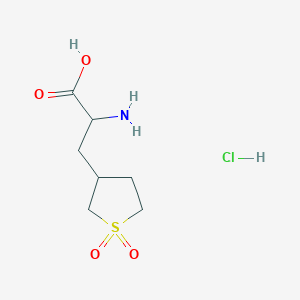
4-(2-Fluoroethoxy)benzenesulfonyl chloride
Descripción general
Descripción
“4-(2-Fluoroethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 264624-26-2 . It has a molecular weight of 238.67 .
Molecular Structure Analysis
The InChI code for “4-(2-Fluoroethoxy)benzenesulfonyl chloride” is1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Fluorides
“4-(2-Fluoroethoxy)benzenesulfonyl chloride” is used in the synthesis of sulfonyl fluorides . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Covalent Probes in Chemical Biology
Sulfonyl fluorides, which can be synthesized from “4-(2-Fluoroethoxy)benzenesulfonyl chloride”, have found remarkable utility as covalent probes in chemical biology . They enable the efficient targeting of active-site amino acid residues .
Development of Protease Inhibitors
The compound is used in the development of protease inhibitors . The commonly used serine protease inhibitors include (2-aminoethyl)benzenesulfonyl fluoride (AEBSF), of which the hydrochloride salt is called Pefabloc® .
Antibacterial Applications
Sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride (NBSF), synthesized from “4-(2-Fluoroethoxy)benzenesulfonyl chloride”, have been found effective at killing Gram-negative bacteria .
Radiolabeling Synthon in Positron Emission Tomography
The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For example, the application of [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) as a radio labeling synthon .
Synthesis of Complex Molecules
The compound is used in the synthesis of complex molecules . The generated sulfonyl chloride intermediates, which are very reactive electrophiles, are easily subjected to nucleophilic attack without selectivity .
Propiedades
IUPAC Name |
4-(2-fluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIOGPIPGPCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCF)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)benzenesulfonyl chloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426298.png)


![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2426303.png)
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R)-3,5-Dihydroxy-2-[[(1R,2S,5S,7R,10S,11S,14S,15R,16R,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2426308.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)pyrimidin-4-amine](/img/structure/B2426309.png)
![ethyl 2-[({[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426310.png)

![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)
![3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2426315.png)


